2-(3-Fluoroazetidin-3-yl)ethanol
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Overview
Description
2-(3-Fluoroazetidin-3-yl)ethanol is a chemical compound with the molecular formula C5H10FNO It is a fluorinated azetidine derivative, which means it contains a four-membered nitrogen-containing ring with a fluorine atom attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoroazetidin-3-yl)ethanol typically involves the reaction of azetidine with a fluorinating agent. One common method involves the use of Selectfluor, a widely used electrophilic fluorinating reagent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position on the azetidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoroazetidin-3-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azetidine ring can be reduced to form a more saturated compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the azetidine ring would produce a more saturated amine .
Scientific Research Applications
2-(3-Fluoroazetidin-3-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It serves as a probe for studying the effects of fluorine substitution on biological activity.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluoroazetidin-3-yl)ethanol involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may act by binding to receptors or enzymes, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, leading to improved efficacy and reduced side effects .
Comparison with Similar Compounds
Similar Compounds
2-(2-Phenyl-1H-indol-1-yl)ethanol: Another fluorinated compound with similar structural features.
3-Fluoroazetidin-2-one: A related compound with a different substitution pattern on the azetidine ring.
Uniqueness
2-(3-Fluoroazetidin-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom at the 3-position of the azetidine ring enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-fluoroazetidin-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO/c6-5(1-2-8)3-7-4-5/h7-8H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZJNZOXVQHBLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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